molecular formula C11H13ClO4S B2933333 Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate CAS No. 929971-67-5

Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate

Cat. No.: B2933333
CAS No.: 929971-67-5
M. Wt: 276.73
InChI Key: SVZUCPOTYAPYJP-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate is an organosulfur compound featuring a sulfonate ester group linked to a 4-chlorophenyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) ether group.

Historically, this compound was marketed by CymitQuimica as part of their ether-class solvent portfolio, where it was utilized for its dual functionality as a polar aprotic solvent and a sulfonate leaving group in substitution reactions . However, as of 2025, it has been discontinued, though its structural analogs remain relevant in research and industry.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4S/c12-9-3-5-11(6-4-9)17(13,14)16-8-10-2-1-7-15-10/h3-6,10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZUCPOTYAPYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate typically involves the reaction of tetrahydrofuran with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Tetrahydrofuran+4-Chlorobenzenesulfonyl chlorideTriethylamineOxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate\text{Tetrahydrofuran} + \text{4-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} Tetrahydrofuran+4-Chlorobenzenesulfonyl chlorideTriethylamine​Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The chlorobenzene ring can be reduced to a benzene ring using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The tetrahydrofuran ring can be oxidized to a lactone using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted tetrahydrofuran derivatives.

    Reduction: Formation of benzene derivatives.

    Oxidation: Formation of lactones.

Scientific Research Applications

Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients (APIs).

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural Analogues: Sulfonate Esters

Closilate (4-Chlorobenzenesulfonate Esters)

Closilate (p-chlorobenzenesulfonate) shares the 4-chlorobenzenesulfonate group with Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate. However, closilate lacks the oxolan-2-ylmethyl ether substituent, typically forming esters with simpler alkyl or aryl groups (e.g., methyl or benzyl). This difference impacts reactivity:

  • Leaving Group Ability : The oxolan-2-ylmethyl group may introduce steric hindrance, reducing nucleophilic substitution rates compared to less bulky closilate derivatives .
  • Solubility : The cyclic ether moiety enhances solubility in polar solvents like THF or DMSO, whereas closilate derivatives are more lipophilic .
Tosylate (p-Toluenesulfonate) and Mesylate (Methanesulfonate)

Common sulfonate esters like tosylates (p-toluenesulfonate) and mesylates (methanesulfonate) are benchmark compounds for comparison:

  • Electronic Effects : The electron-withdrawing chlorine in this compound increases the sulfonate group’s electrophilicity compared to the electron-donating methyl group in tosylates.
  • Thermal Stability : Chlorinated sulfonates generally exhibit higher thermal stability than mesylates due to stronger C–S bonds and aromatic stabilization .
Property This compound Closilate Tosylate Mesylate
Substituent Oxolan-2-ylmethyl + 4-Cl-Ph Variable alkyl/aryl p-Tolyl Methyl
Solubility (Polarity) High (cyclic ether) Moderate Low Moderate
Leaving Group Ability Moderate (steric hindrance) High Very High High

Ether-Functionalized Analogues

Benzyl- and Aryloxy-Sulfonates

Compounds like 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (from CymitQuimica’s portfolio) highlight the role of ether linkages. Unlike this compound, these derivatives prioritize aromatic ethers, which reduce flexibility and alter electronic properties:

  • Steric Profile : The rigid oxolan ring in the target compound may hinder interactions in catalytic systems compared to linear ethers .
  • Applications : While this compound was used as a solvent, benzyl-ether sulfonates are often intermediates in pharmaceutical synthesis (e.g., coumarin derivatives, as seen in ) .

Biological Activity

Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the oxolane ring and sulfonate group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃ClO₄S
  • Molecular Weight : 300.76 g/mol

Structural Features

  • Oxolane Ring : Provides a cyclic ether structure that may influence the compound's binding interactions.
  • Chlorobenzene Sulfonate Group : Enhances solubility and may contribute to biological activity through interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The sulfonyl group is particularly significant for its binding affinity to enzymes and receptors, which can lead to a cascade of biochemical events affecting cellular functions. Current research is focused on elucidating these interactions further, particularly concerning enzyme inhibition and receptor modulation.

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological activities, including:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urea cycle disorders respectively .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/EnzymesActivity Level
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong
UreaseStrong

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives of this compound demonstrated significant antibacterial properties. The compounds were evaluated against several bacterial strains, revealing that modifications in the molecular structure could enhance activity against specific pathogens .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit AChE. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments. The study utilized docking simulations to predict binding affinities, corroborating experimental findings .

Q & A

Q. What are the recommended methods for synthesizing Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonation of 4-chlorobenzene followed by esterification with tetrahydrofurfuryl alcohol derivatives. Key steps:

Sulfonation : React 4-chlorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to yield 4-chlorobenzene-1-sulfonyl chloride.

Esterification : Couple the sulfonyl chloride with oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol) in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts.
Optimization Strategies :

  • Vary molar ratios (e.g., 1:1.2 sulfonyl chloride to alcohol).
  • Test solvents (e.g., THF vs. DCM) for solubility and reactivity.
  • Monitor temperature (room temp vs. reflux) to balance reaction rate and side reactions.
    Example Data Table :
ConditionYield (%)Purity (HPLC)
DCM, 25°C, 1:1 ratio6892%
THF, 40°C, 1:1.2 ratio8295%
Refer to experimental reproducibility guidelines for reporting .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the sulfonate ester linkage via 1^1H NMR (δ 4.2–4.5 ppm for –CH2_2O– in oxolane; δ 7.4–7.8 ppm for aromatic protons).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 290.6 (calculated for C11_{11}H12_{12}ClO4_4S).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, referencing similar sulfonate esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate ).
    Key Spectral Peaks :
TechniqueKey Peaks/Assignments
1^1H NMR4.35 ppm (–CH2_2O–), 7.65 ppm (Ar–Cl)
IR1360 cm1^{-1} (S=O), 1180 cm1^{-1} (C–O)

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Steps to resolve:

Repurification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

2D NMR : Perform HSQC or HMBC to confirm connectivity (e.g., coupling between oxolane –CH2_2O– and sulfonate group).

Control Experiments : Compare with known analogs (e.g., 4-chlorobenzenesulfonate derivatives ).

Computational Validation : Simulate NMR spectra using DFT calculations (software: Gaussian or ORCA).
Refer to data contradiction frameworks in qualitative research .

Q. What mechanistic insights govern the reactivity of the sulfonate ester group in nucleophilic substitutions?

Methodological Answer : The sulfonate group is a good leaving group due to resonance stabilization. Investigate:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, alkoxides) via HPLC or 19^19F NMR (if fluorinated analogs are used).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Steric Hindrance : Substituents on the oxolane ring (e.g., 2-position vs. 3-position) may slow reactivity.
    Example Data :
NucleophileSolventRate Constant (k, s1^{-1})
PiperidineDMF2.5 × 103^{-3}
EthanolEthanol1.1 × 104^{-4}

Q. How can computational modeling predict the metabolic fate of this compound in biological systems?

Methodological Answer :

Metabolite Prediction : Use software (e.g., GLORY, MetaSite) to identify likely cleavage sites. The oxolane ring may hydrolyze to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite .

Docking Studies : Simulate interactions with enzymes (e.g., sulfotransferases) using AutoDock Vina.

Toxicity Profiling : Apply QSAR models to predict mutagenicity or bioaccumulation.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous structures (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl sulfonates ).
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

Methodological Answer :

  • pH-Dependent Degradation : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–13.
    • Acidic conditions: Hydrolysis of the sulfonate ester.
    • Basic conditions: Nucleophilic attack on the oxolane ring.
  • Electronic Analysis : Hammett plots correlate substituent effects (e.g., electron-withdrawing –Cl group) with degradation rates.

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